3-Bromo-4-cyano-5-formylbenzoic acid 3-Bromo-4-cyano-5-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1805015-94-4
VCID: VC2753767
InChI: InChI=1S/C9H4BrNO3/c10-8-2-5(9(13)14)1-6(4-12)7(8)3-11/h1-2,4H,(H,13,14)
SMILES: C1=C(C=C(C(=C1C=O)C#N)Br)C(=O)O
Molecular Formula: C9H4BrNO3
Molecular Weight: 254.04 g/mol

3-Bromo-4-cyano-5-formylbenzoic acid

CAS No.: 1805015-94-4

Cat. No.: VC2753767

Molecular Formula: C9H4BrNO3

Molecular Weight: 254.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-cyano-5-formylbenzoic acid - 1805015-94-4

Specification

CAS No. 1805015-94-4
Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
IUPAC Name 3-bromo-4-cyano-5-formylbenzoic acid
Standard InChI InChI=1S/C9H4BrNO3/c10-8-2-5(9(13)14)1-6(4-12)7(8)3-11/h1-2,4H,(H,13,14)
Standard InChI Key IPYGFYIXSRTLPO-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)C#N)Br)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1C=O)C#N)Br)C(=O)O

Introduction

3-Bromo-4-cyano-5-formylbenzoic acid is a complex organic compound with the CAS number 1805015-94-4. It is characterized by its molecular structure, which includes bromo, cyano, formyl, and carboxyl functional groups attached to a benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique functional groups, which can participate in a wide range of chemical reactions.

Synthesis and Production

The synthesis of 3-Bromo-4-cyano-5-formylbenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often synthesized through a combination of halogenation, cyanation, and formylation reactions.

For example, compounds like 5-cyano-2-formylbenzoic acid are synthesized using continuous flow-flash chemistry, which involves rapid reactions in microreactors to achieve high yields and purity . This method could potentially be adapted for the synthesis of 3-Bromo-4-cyano-5-formylbenzoic acid by incorporating bromination steps.

Applications and Uses

3-Bromo-4-cyano-5-formylbenzoic acid can serve as a versatile intermediate in organic synthesis due to its multiple reactive sites. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the bromo group allows for further substitution reactions, while the cyano and formyl groups can participate in various organic transformations.

Safety and Handling

Given the presence of reactive functional groups, handling 3-Bromo-4-cyano-5-formylbenzoic acid requires caution. It is advisable to consult a Safety Data Sheet (SDS) for specific handling instructions, including protective equipment and storage conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator